6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide is a chemical compound with potential applications in scientific research. It is a pyrimidine derivative that has been synthesized using a specific method.
Mechanism of Action
Target of Action
The primary target of 6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide is Cyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
The compound interacts with the COX enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway that produces prostanoids, including prostaglandins, which play a role in many inflammatory processes . By inhibiting COX, the compound disrupts this pathway, reducing the production of prostanoids and thereby alleviating inflammation .
Pharmacokinetics
The compound’s efficacy against cox suggests it has sufficient bioavailability to reach its target in the body .
Result of Action
The compound’s action results in a significant reduction in inflammation, pain, and fever . It achieves this by inhibiting the COX enzyme, disrupting the arachidonic acid cascade, and reducing the production of prostanoids .
Advantages and Limitations for Lab Experiments
The advantages of using 6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide in lab experiments include its high degree of purity and its potential to inhibit the growth of cancer cells. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide. One direction is to study its potential use in combination with other drugs for the treatment of cancer. Another direction is to investigate its potential use in the treatment of other diseases, such as diabetes and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide involves the reaction of 4-(methylsulfonyl)aniline with ethyl 2-amino-4,6-dimethoxypyrimidine-5-carboxylate in the presence of a catalyst. The resulting product is then treated with ethanol to obtain the final compound. This method has been optimized to produce a high yield of the compound with a high degree of purity.
Scientific Research Applications
6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of other diseases, such as diabetes and inflammation.
properties
IUPAC Name |
6-ethoxy-N-(4-methylsulfonylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-3-21-13-8-12(15-9-16-13)14(18)17-10-4-6-11(7-5-10)22(2,19)20/h4-9H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOJBNHQTBIBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.